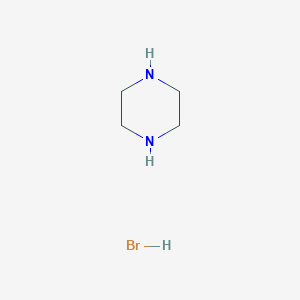

Piperazine hydrobromide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

An anti-nematodal agent effective against the intestinal nematodes ASCARIS LUMBRICOIDES (roundworm) and ENTEROBIUS VERMICULARIS (pinworm, threadworm). It produces a neuromuscular block leading to flaccid muscle paralysis in susceptible worms, which are then dislodged from the gut and expelled in feces.

Applications De Recherche Scientifique

Medicinal Chemistry

1.1 Antidepressant Properties

Piperazine derivatives, including piperazine hydrobromide, are critical in the development of antidepressants. Vortioxetine, a well-known antidepressant, incorporates piperazine as a core structure. Research indicates that piperazine derivatives exhibit serotonin reuptake inhibition, which is essential for treating major depressive disorder and anxiety disorders . The compound's ability to modulate serotonin receptors (5-HT3 and 5-HT1A) enhances its therapeutic profile for cognitive pain management .

1.2 Antimicrobial Activity

This compound has demonstrated antimicrobial properties against various pathogens. Studies have shown that piperazine derivatives can inhibit bacterial growth, making them potential candidates for developing new antibiotics . The mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic pathways.

1.3 Anticancer Applications

Recent research has highlighted the anticancer potential of piperazine-containing compounds. These compounds have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting tumor growth . The structural versatility of piperazine allows for modifications that enhance selectivity and potency against specific cancer types.

Analytical Applications

2.1 High-Performance Liquid Chromatography (HPLC)

This compound is often analyzed using advanced chromatographic techniques. A sensitive HPLC method has been developed to determine trace residues of piperazine in pharmaceutical formulations, ensuring quality control and compliance with regulatory standards . This method employs precolumn derivatization to enhance detection sensitivity.

2.2 Mass Spectrometry

Mass spectrometry is utilized alongside HPLC to provide detailed insights into the molecular structure and purity of this compound. This analytical approach is crucial for characterizing new piperazine derivatives in drug development processes .

Case Studies

Propriétés

Numéro CAS |

14007-05-7 |

|---|---|

Formule moléculaire |

C4H11BrN2 |

Poids moléculaire |

167.05 g/mol |

Nom IUPAC |

piperazine;hydrobromide |

InChI |

InChI=1S/C4H10N2.BrH/c1-2-6-4-3-5-1;/h5-6H,1-4H2;1H |

Clé InChI |

RYHBGVSBFUOHAE-UHFFFAOYSA-N |

SMILES |

C1CNCCN1.Br |

SMILES canonique |

C1CNCCN1.Br |

Key on ui other cas no. |

59813-07-9 14007-05-7 |

Numéros CAS associés |

110-85-0 (Parent) |

Synonymes |

1,4 Diazacyclohexane 1,4 Piperazine 1,4-Diazacyclohexane 1,4-piperazine piperazine piperazine diacetate piperazine dihydrochloride piperazine hexahydrate piperazine hydrate piperazine hydrobromide piperazine hydrochloride piperazine monohydrochloride piperazine phosphate piperazine phosphate (1:1) Piperazine Phosphate Anhydrous piperazine salt piperazine sulfate Piperazine Tartrate piperazine tartrate (1:1), (R-(R*,R*))-isomer piperazine tartrate, (R-(R*,R*))-isomer piperazinium oleate Pripsen |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.